Hydroxycitric acid lactone, (-)-(P)

Description

Plant Sources and Distribution

The primary sources of hydroxycitric acid and its lactone are found within specific genera of tropical plants, most notably Garcinia and Hibiscus. The concentration and isomeric form of these compounds can vary significantly between species and even different parts of the same plant.

The fruit rinds of several Garcinia species are particularly rich in (-)-hydroxycitric acid. nih.gov This has made them a focal point of research into HCA.

Garcinia cambogia : Often considered the most well-known source, the dried fruit rind of Garcinia cambogia contains a substantial amount of HCA, with concentrations ranging from 10% to 30%. researchgate.netresearchgate.net The principal isomer found in this species is (-)-hydroxycitric acid. wikipedia.org In addition to HCA, the fruit is also a source of other organic acids and bioactive compounds like garcinol. nih.gov

Garcinia indica : Commonly known as kokum, the fruit rinds of Garcinia indica are another significant source of HCA, with reported concentrations of approximately 20-30% on a dry weight basis. jntbgri.res.in Some studies have indicated that G. indica may have the highest HCA content among various Garcinia species, with one study finding 36.7% HCA in a high-pressure ethanolic extract. jntbgri.res.inflorajournal.com The plant is also a source of other valuable compounds, including anthocyanins and garcinol. tandfonline.com

Garcinia atroviridis : This species, native to Southeast Asia, also contains HCA as a major active ingredient in its fruit extract. researchgate.netnih.gov The concentration of HCA in the fruit can be significant, with some analyses showing levels of 1.23 to 1.87 grams per freeze-dried sample, depending on the pre-treatment method used for extraction. sciepub.com

Table 1: HCA Content in Various Garcinia Species

| Species | Plant Part | HCA Content (Dry Weight) | Key Isomer |

| Garcinia cambogia | Fruit Rind | 10-30% researchgate.netresearchgate.net | (-)-Hydroxycitric acid wikipedia.org |

| Garcinia indica | Fruit Rind | 20-30% jntbgri.res.in | (-)-Hydroxycitric acid |

| Garcinia atroviridis | Fruit | - | (-)-Hydroxycitric acid sciepub.com |

This table is interactive. Click on the headers to sort the data.

Commonly known as roselle, the calyces of Hibiscus sabdariffa are a notable source of hydroxycitric acid and its lactone. wikipedia.orgnih.gov Unlike the Garcinia species, the predominant isomer in Hibiscus is the (2S,3R)-hydroxycitric acid. researchgate.net One study identified hydroxycitric acid lactone as a major compound in the calyx, constituting 16.7% of the dry weight. ug.edu.ghmdpi.com

Hypothetical Biosynthetic Pathways for Hydroxycitric Acid

The precise biochemical pathway for the synthesis of hydroxycitric acid in plants is not yet fully elucidated. researchgate.net However, scientific hypotheses have been put forward to explain its formation.

One leading hypothesis suggests that hydroxycitric acid is formed through a condensation reaction. researchgate.net This proposed pathway involves the reaction of oxaloacetate with glycolyl-CoA. researchgate.net This is analogous to the formation of citrate (B86180) from oxaloacetate and acetyl-CoA in the Krebs cycle, with the key difference being the use of glycolyl-CoA instead of acetyl-CoA. Another proposed pathway for malonyl-CoA, a key intermediate in fatty acid synthesis, involves the dehydrogenation of oxaloacetate, which could potentially be a related area of interest for HCA biosynthesis. biorxiv.org

The regulation of the biosynthetic pathways leading to hydroxycitric acid is an area that remains largely unexplored. researchgate.net Understanding the enzymes and regulatory mechanisms involved would be crucial for potential biotechnological production of HCA. It is known that HCA itself can influence metabolic pathways, for instance by inhibiting ATP citrate lyase, which in turn affects fatty acid synthesis. nih.govresearchgate.net This inhibitory action could potentially play a role in a feedback mechanism regulating its own synthesis, though this is speculative.

Stereochemistry and Isomeric Forms in Nature

Hydroxycitric acid has two chiral centers, meaning it can exist in four different stereoisomeric forms: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid. wikipedia.org The specific isomer found in nature is dependent on the plant source.

In Garcinia species, the predominant isomer is (-)-hydroxycitric acid , which has the (2S,3S) configuration. researchgate.net This is the isomer that has been most extensively studied for its biological activities. In solution, HCA can exist in equilibrium with its lactone form, (-)-(P)-Hydroxycitric acid lactone . wikipedia.orgnih.gov

In Hibiscus sabdariffa, the main isomer is (2S,3R)-hydroxycitric acid , also known as hibiscus acid. researchgate.net

The different stereoisomers exhibit distinct biological properties. For instance, (2S,3S)-HCA is a known inhibitor of ATP citrate lyase, while (2S,3R)-HCA has been shown to inhibit other enzymes like pancreatic alpha-amylase and intestinal alpha-glucosidase. researchgate.netnih.gov

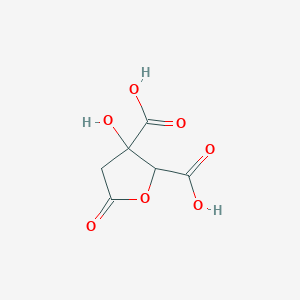

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHZIWAVXDSFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C1(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis Pathways of Hydroxycitric Acid and Its Lactone

Stereochemistry and Isomeric Forms in Nature

Overview of Four Stereoisomers of Hydroxycitric Acid: (2S,3S), (2R,3R), (2S,3R), and (2R,3S)

Due to the presence of two chiral centers, hydroxycitric acid can exist as four distinct stereoisomers. These are designated as (2S,3S), (2R,3R), (2S,3R), and (2R,3S). tandfonline.comresearchgate.net Each of these stereoisomers can also form a corresponding lactone. tandfonline.com The specific spatial arrangement of the atoms in these isomers influences their biological activities and natural distribution. The four stereoisomers are also referred to as (-)-hydroxycitric acid, (+)-hydroxycitric acid, (+)-allo-hydroxycitric acid, and (-)-allo-hydroxycitric acid. wikipedia.orgresearchgate.net

Dominant Isomer in Garcinia Species: (-)-Hydroxycitric Acid ((2S,3S)-HCA)

The primary stereoisomer of HCA found in the fruit rinds of Garcinia species, such as Garcinia cambogia and Garcinia indica, is (-)-hydroxycitric acid, which has the (2S,3S) absolute configuration. journalgrid.comresearchgate.netnih.gov This particular isomer is a potent inhibitor of the enzyme ATP citrate (B86180) lyase, which plays a role in the synthesis of fatty acids. journalgrid.comnih.govnih.gov The fruit rind of Garcinia gummi-gutta contains approximately 10 to 30% HCA. journalgrid.com

Dominant Isomer in Hibiscus sabdariffa: (2S,3R)-Hydroxycitric Acid

In contrast to Garcinia species, the predominant isomer of HCA found in the calyces of Hibiscus sabdariffa is the (2S,3R)-stereoisomer, also known as hibiscus acid. nih.govlongdom.org This isomer has been shown to inhibit pancreatic α-amylase and intestinal α-glucosidase, which are involved in carbohydrate metabolism. tandfonline.comnih.govnih.gov Some microorganisms, such as Bacillus megaterium and Streptomyces sp., have also been found to produce the (2S,3R)-HCA enantiomer. tandfonline.comnih.gov

Equilibrium Between Open Chain (Hydroxycitric Acid) and Lactone Forms

In aqueous solutions, hydroxycitric acid exists in a dynamic equilibrium with its corresponding lactone form. wikipedia.orgresearchgate.net The lactone, a cyclic ester, is formed by the intramolecular esterification of the hydroxyl group on one carbon with the carboxylic acid group on another. While the lactone form is stable at room temperature, it slowly converts to the open-chain HCA when dissolved in water until an equilibrium is reached. researchgate.net Studies have shown that this equilibrium may consist of approximately 60% HCA and 40% HCA lactone. researchgate.net The rate at which this equilibrium is achieved is dependent on factors such as pH and temperature, with higher temperatures accelerating the conversion. researchgate.netresearchgate.netnih.gov

Isolation and Extraction Methodologies for Hydroxycitric Acid Lactone

Traditional and Early-Stage Isolation Techniques from Plant Materials

Early methods for isolating (-)-Hydroxycitric acid lactone have relied on fundamental chemical principles, focusing on the solubility and precipitation characteristics of the compound and associated plant components.

Aqueous Extraction Methods

Aqueous extraction represents a foundational technique for isolating HCA and its lactone. This method leverages the high water solubility of the target compounds.

Hot Water Extraction: This common approach involves boiling or refluxing the dried and powdered fruit rinds of Garcinia species in water. google.comijpsonline.comcabidigitallibrary.org The elevated temperature enhances the solubility of HCA and facilitates its release from the plant matrix. plantextractwholesale.com For instance, refluxing the rinds of Garcinia cambogia in a boiling water bath for a couple of hours is a typical procedure. ijpsonline.com The process is often repeated multiple times to maximize the yield of the extract. google.comgoogle.com

Pressurized Hot Water Extraction (PHWE): A more advanced version of aqueous extraction involves using hot water under pressure. This technique, sometimes referred to as subcritical water extraction, can improve extraction efficiency. One study detailed a method of autoclaving fresh or dried Garcinia fruits to prepare the water extract. google.com Another approach utilized hot water pressurized with carbon dioxide to recover phytochemicals from Garcinia indica rinds. researchgate.net

The table below summarizes findings from various aqueous extraction methods.

| Plant Source | Extraction Method | Key Parameters | Yield/Results |

| Garcinia cambogia | Hot Water Extraction | Refluxed for 2 hours | Crude extract yield of 23.5 g from 50 g of dried rind. ijpsonline.com |

| Garcinia cambogia, indica, or atroviridis | Hot Water Extraction | Soaked in boiling water for 10-20 hours | Combined extracts were concentrated to a syrup. google.com |

| Garcinia binucao | Water Extraction | Not specified | 4.81 ± 0.12 g/100 g sample. cabidigitallibrary.org |

| Garcinia indica | Pressurized Hot Water Extraction | Pressurized with carbon dioxide | Not specified |

Solvent Extraction Methods

Solvent extraction offers an alternative to aqueous methods, utilizing organic solvents to dissolve HCA and its lactone.

Acetone (B3395972) Extraction: Acetone has been reported as an effective solvent for extracting HCA. researchgate.netgoogle.com In this method, the plant material is treated with acetone, which dissolves the desired compounds. The resulting acetone extract is then concentrated, and the HCA is subsequently taken up in water. researchgate.net Evaporation of this aqueous solution yields the crystalline lactone. researchgate.net

Ethanol (B145695) Extraction: Ethanol is another commonly used solvent. plantextractwholesale.comresearchgate.net A highly efficient method involves using a Soxhlet apparatus to continuously extract HCA from dehydrated Garcinia cambogia fruit rind with 99% ethanol at 60°C for 5 hours. sjp.ac.lkresearchgate.net This technique has been shown to yield a high amount of total acid per gram of dried rind. sjp.ac.lk

The following table presents a comparison of different solvent extraction methods.

| Plant Source | Solvent | Extraction Technique | Key Findings |

| Garcinia cambogia | Acetone | Not specified | The acetone extract is concentrated, and the acid is taken up in water. researchgate.net |

| Garcinia cambogia | Ethanol (99%) | Soxhlet extraction for 5 hours at 60°C | Defined as a highly productive method based on total acid content. sjp.ac.lkresearchgate.net |

| Garcinia binucao | Methanol (B129727) | Not specified | Isolated 2.65 ± 0.18 g/100 g sample. cabidigitallibrary.org |

| Garcinia binucao | Acetone | Not specified | Isolated 2.76 ± 0.08 g/100 g sample. cabidigitallibrary.org |

Precipitation Techniques

Precipitation is a crucial step in purifying the crude extract, primarily for removing unwanted substances like pectin (B1162225).

Alcohol Precipitation for Pectin Removal: Pectin, a polysaccharide present in the plant material, is often co-extracted with HCA and can interfere with subsequent purification steps. google.comgoogle.comjeeng.net Adding a sufficient quantity of alcohol, such as methanol or ethanol, to the concentrated aqueous extract causes the pectin to precipitate out of the solution. google.comgoogle.comjeeng.net This precipitate can then be removed by filtration, leaving a pectin-free filtrate containing the HCA. google.comgoogle.com This technique is effective because pectin is insoluble in alcohol. jeeng.net

Crystallization Processes

Crystallization is the final step in obtaining the purified solid form of (-)-Hydroxycitric acid lactone.

Recrystallization with Ether: After obtaining a crude extract of the lactone, for instance, through concentration and drying of an aqueous solution, further purification can be achieved by recrystallization. google.com One documented method involves recrystallizing the crude crystalline mass from ether to obtain the pure lactone. google.com Another method describes recrystallizing the crude lactone from an acetone-chloroform mixture, which yielded pure crystals with a melting point of 178°C. google.com

Advanced Separation and Purification Strategies

To achieve higher purity of (-)-Hydroxycitric acid lactone, more sophisticated techniques are employed, with ion exchange chromatography being a prominent method.

Ion Exchange Chromatography

Ion exchange chromatography separates molecules based on their net surface charge. This technique is particularly useful for purifying HCA from other components in the extract.

Cation and Anion Exchange Resins: The process can involve both anion and cation exchange columns. In one method, a salt-free water extract of Garcinia rind is loaded onto an anion exchange column. google.comgoogle.com The HCA binds to the resin, and after washing, it is eluted using a solution such as sodium hydroxide (B78521). google.comgoogle.com The resulting solution of the HCA salt is then passed through a cation exchange resin to convert the salt back into the free acid form. researchgate.netgoogle.comgoogle.comijpsonline.com For example, a solution of potassium hydroxycitrate can be passed through a strong cation exchange column to yield the free acid, which upon concentration, forms the lactone. ijpsonline.com Research has also been conducted to identify the optimal type of ion exchange resin, with D201 resin being identified as effective for the sorption and desorption of Hydroxycitric acid. google.com

The table below details the use of ion exchange chromatography in HCA purification.

| Resin Type | Process Description | Outcome |

| Anion and Cation Exchange | A water extract of Garcinia rind is loaded onto an anion exchange column, eluted with NaOH, and then passed through a cation exchange column. google.comgoogle.com | Yields a concentrate with 23-54% HCA. google.comgoogle.com |

| Strong Cation Exchange | A solution of potassium hydroxycitrate is passed through the column. ijpsonline.com | The eluted solution contains the free acid, which is then concentrated to form the lactone. ijpsonline.com |

| D201 Resin | The sorption and desorption ability for Hydroxycitric acid was compared with other resins. google.com | Determined to be the optimal resin, achieving a purity of 91.3% from an initial 40.3%. google.com |

Techniques for Obtaining High Purity Lactone

The procurement of high-purity (-)-Hydroxycitric acid lactone is a multi-step process that often begins with the extraction of HCA from the fruit rind. Various solvents and techniques have been explored to optimize the yield and purity of the final lactone product.

One common approach involves the initial extraction of HCA from the dried rinds of Garcinia cambogia using water. cabidigitallibrary.org This can be achieved by refluxing the rinds in water or through autoclaving under pressure. cabidigitallibrary.orgijpsonline.com Following extraction, the aqueous solution is typically concentrated. To remove pectin and other impurities, alcohol precipitation is often employed. google.com The resulting clarified filtrate, rich in HCA, can then be further processed.

To obtain the lactone, the aqueous HCA solution is often passed through a strong cation exchange column. ijpsonline.comresearchgate.net This process facilitates the conversion of HCA to its lactone form. Subsequent evaporation of the eluted solution yields the crystalline (-)-Hydroxycitric acid lactone. ijpsonline.comresearchgate.net Acetone has also been utilized as an extraction solvent. In this method, the acetone extract is concentrated, and the acid is then taken up in water, which upon evaporation, yields the lactone. researchgate.net

For achieving high purity, further refinement steps are necessary. A method for preparing high-purity HCA involves crushing Garcinia cambogia, followed by low-temperature, high-shear extraction with a calcium carbonate solution. google.com The resulting calcium hydroxycitrate solution is then subjected to microfiltration and ultrafiltration to remove impurities. google.com The purified calcium salt can then be converted to the free acid and subsequently the lactone. Research has demonstrated the preparation of (-)-Hydroxycitric acid lactone in a purity greater than 98%. researchgate.net

The choice of extraction solvent significantly impacts the purity of the isolated lactone. Studies comparing water, acetone, and methanol for HCA extraction have shown that while all three can isolate the compound, water extraction generally results in a purer product. cabidigitallibrary.org Thin-layer chromatography is a common technique used to assess the purity of the isolated lactone. cabidigitallibrary.orgjchr.org

Table 1: Comparison of Extraction Solvents for Hydroxycitric Acid

| Solvent | Purity of Extract | Yield of HCA ( g/100g sample) | Reference |

| Water | High | 4.81 ± 0.12 | cabidigitallibrary.org |

| Acetone | Low | 2.76 ± 0.08 | cabidigitallibrary.org |

| Methanol | Low | 2.65 ± 0.18 | cabidigitallibrary.org |

Methods for Stabilization of Specific Forms (e.g., salt formation to prevent lactonization)

Free (-)-Hydroxycitric acid is inherently unstable and readily undergoes lactonization, forming the more stable lactone. ijpsonline.comgoogle.com This conversion is an equilibrium process that is influenced by factors such as temperature and pH. researchgate.net To prevent or control lactonization and stabilize the HCA in its open-chain form, it is commonly converted into various salt forms.

The formation of mineral salts of HCA is a widely used stabilization technique. Commercially, HCA is available as sodium, potassium, calcium, and magnesium salts, as well as double salts like calcium/potassium and magnesium/potassium. These salts exhibit greater stability and varying solubilities, which can be advantageous for different applications.

The process of forming these salts typically involves neutralizing the acidic extract of Garcinia with a corresponding base. For instance, potassium hydroxycitrate can be prepared by neutralizing the crude extract with a potassium hydroxide solution. ijpsonline.com The salt is then often precipitated using alcohol. ijpsonline.com Similarly, calcium hydroxycitrate can be precipitated by adding a calcium hydroxide solution to the extract until a pH of 8 is reached. ijpsonline.com The resulting precipitate is then washed and dried.

The formation of double or triple salts is also a strategy to enhance stability and solubility. For example, a stable composition containing calcium and potassium salts of HCA has been developed. google.com This composition is noted for being substantially tasteless and having a very low lactone content (no more than 0.5 wt%). google.com

Another approach to stabilization involves a process where a liquid quaternizing agent, such as a trialkylamine, is used to treat the aqueous extract of Garcinia. google.com Furthermore, methods have been developed to produce dimeric double metal salts of HCA to improve stability, particularly at acidic pH, thereby preventing inactivation through lactonization. google.com

The stability of HCA and its lactone in aqueous solution is a dynamic equilibrium. Studies have shown that when (-)-Hydroxycitric acid lactone is dissolved in water, it slowly converts to HCA until an equilibrium of approximately 60% HCA and 40% lactone is reached. researchgate.net This equilibrium can be reached faster at higher temperatures. researchgate.net

Table 2: Common Salt Forms of Hydroxycitric Acid for Stabilization

| Salt Form | Method of Preparation | Key Characteristics | Reference |

| Potassium Hydroxycitrate | Neutralization of HCA extract with potassium hydroxide, followed by alcohol precipitation. | Water-soluble. | ijpsonline.com |

| Calcium Hydroxycitrate | Precipitation from HCA extract using calcium hydroxide. | Less soluble than potassium salt. | ijpsonline.com |

| Calcium/Potassium Double Salt | Treatment of HCA extract to form a mixed salt. | High purity, low lactone content, tasteless. | google.com |

| Dimeric Double Metal Salts | Reaction of HCA/lactone mixture with Group IIA metal hydroxides. | Enhanced stability at acidic pH. | google.com |

Synthetic Routes and Chemical Synthesis of Hydroxycitric Acid Lactone

Synthesis of Hydroxycitric Acid from Precursors

The creation of hydroxycitric acid typically begins with citric acid, a readily available and structurally similar starting material. This multi-step conversion is a cornerstone of the synthetic route.

Utilization of Citric Acid as a Starting Material

Citric acid is the logical and most common precursor for the synthesis of hydroxycitric acid. scribd.comresearchgate.net Its chemical structure provides the basic carbon framework necessary for the target molecule. The synthetic challenge lies in the introduction of a hydroxyl (-OH) group at a specific position on this framework. The process is not a single reaction but a sequence of chemical transformations designed to first create a reactive intermediate from citric acid, which can then be chemically altered to yield hydroxycitric acid. researchgate.net

Dehydration to Aconitic Acid Intermediate

A critical step in the synthetic pathway is the dehydration of citric acid to form aconitic acid. scribd.comresearchgate.net This elimination reaction removes a water molecule from the citric acid structure, creating a carbon-carbon double bond and yielding the intermediate, aconitic acid. wikipedia.org This transformation is typically achieved by heating citric acid in the presence of a strong dehydrating agent like sulfuric acid. scribd.comwikipedia.orgoddwheel.com Research has identified optimal conditions for this step, such as refluxing citric acid with 56% sulfuric acid at 140°C for 7 hours. scribd.comresearchgate.net This process generates a mixture of cis- and trans-isomers of aconitic acid. wikipedia.orgnih.gov

Table 1: Optimized Conditions for Aconitic Acid Synthesis

| Parameter | Value |

| Starting Material | Citric Acid |

| Reagent | 56% Sulfuric Acid |

| Temperature | 140°C |

| Reaction Time | 7 hours |

| Data sourced from studies on the optimal synthesis of aconitic acid. scribd.comresearchgate.net |

Oxidation Steps

Once the aconitic acid intermediate is formed, the next phase is its oxidation to introduce the required hydroxyl group, thereby forming hydroxycitric acid. researchgate.net This step is crucial and must be carefully controlled to ensure the hydroxyl group is added correctly and to prevent unwanted side reactions. A common method involves reacting aconitic acid with an oxidizing agent. scribd.comresearchgate.net Studies have shown that an optimal yield of approximately 80% can be achieved by reacting aconitic acid with an oxidant at a 1:2 molar ratio for 7 hours at 50°C. scribd.comresearchgate.net

Chemical Conversion to Lactone Form

With hydroxycitric acid synthesized, the final stage involves its transformation into the lactone form. This intramolecular cyclization is a key step to obtaining the stable (-)-hydroxycitric acid lactone.

Lactonization from Hydroxycitric Acid in Solution

Hydroxycitric acid, particularly as a γ-hydroxy acid, readily undergoes intramolecular esterification to form its more stable lactone. acs.orgijpsonline.com This conversion happens spontaneously when aqueous solutions of hydroxycitric acid are evaporated or heated. acs.orgresearchgate.netresearchgate.net The reaction involves one of the carboxylic acid groups reacting with the hydroxyl group on the same molecule, eliminating a water molecule to form a five-membered ring structure known as a lactone. researchgate.net This equilibrium between the open-chain acid and the cyclic lactone is a well-documented characteristic of hydroxycitric acid in solution. researchgate.netwikipedia.org

Controlled Synthesis of (-)-Hydroxycitric Acid Lactone

The specific synthesis of the (-)-hydroxycitric acid lactone isomer requires careful control of the starting material's stereochemistry. The (-)-isomer of hydroxycitric acid is the specific precursor needed. wikipedia.org The lactonization process can be directed by dissolving the purified (-)-hydroxycitric acid and allowing it to cyclize. The conversion to the lactone is often monitored to ensure completion. For instance, passing a solution of a hydroxycitrate salt, like potassium hydroxycitrate, through a strong cation exchange resin can yield the free acid, which upon concentration, readily forms the lactone. ijpsonline.com The final product is a crystalline solid that can be isolated and purified. acs.org The structure and purity of the resulting (-)-hydroxycitric acid lactone can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Purity Assessment and Control in Synthetic Preparations

The rigorous assessment and control of purity in synthetic preparations of (-)-Hydroxycitric acid lactone are paramount to ensure its chemical integrity and stereochemical specificity. Various analytical techniques are employed to quantify the compound and its potential impurities, with High-Performance Liquid Chromatography (HPLC) and optical rotation analysis being central to this process.

HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of (-)-Hydroxycitric acid lactone. It effectively separates the lactone from its free acid form, (-)-Hydroxycitric acid (HCA), and other potential impurities.

Several HPLC methods have been developed for the quantification of HCA and its lactone. researchgate.netresearchgate.net A common approach involves using a reversed-phase (RP) column, such as an RP amide C16 column, which is well-suited for separating alpha-hydroxy acids. ijpsonline.comresearchgate.net The mobile phase typically consists of an aqueous solution with an adjusted acidic pH. For instance, a mobile phase of 0.1M sodium sulfate (B86663) solution with the pH adjusted to 2.5 using sulfuric acid has been utilized. researchgate.net Another method employs water as the mobile phase for the estimation of (-)-HCA and its lactone. researchgate.netijpsr.com

Detection is commonly performed using a UV detector, with a wavelength set around 210 nm. researchgate.netijpsr.com In aqueous solutions, (-)-Hydroxycitric acid exists in equilibrium with its lactone form. researchgate.net HPLC analysis allows for the distinct quantification of both the free acid and the lactone. For example, in one method, the retention times for HCA lactone and free HCA were found to be approximately 4.69 ± 0.28 minutes and 5.02 ± 0.19 minutes, respectively. ijsdr.org

The linearity of the HPLC method is established by analyzing a series of standard solutions of varying concentrations. The peak area response is then plotted against the concentration to generate a calibration curve, which should exhibit a high correlation coefficient (e.g., r² > 0.99) to ensure accuracy. researchgate.net The purity of a synthetic preparation can be determined by comparing the peak area of the lactone in the sample to that of a certified reference standard. Highly pure preparations of (-)-Hydroxycitric acid lactone have been reported with a purity of over 98%. researchgate.net

Table 1: HPLC Parameters for Purity Assessment

| Parameter | Details |

| Column | Reversed-Phase (e.g., RP amide C16) ijpsonline.comresearchgate.net |

| Mobile Phase | Aqueous solution, pH adjusted (e.g., 0.1M Na₂SO₄, pH 2.5) researchgate.net or Water researchgate.netijpsr.com |

| Detection | UV at 210 nm researchgate.netijpsr.com |

| Typical Retention Time (Lactone) | ~4.69 min ijsdr.org |

| Typical Retention Time (Free Acid) | ~5.02 min ijsdr.org |

Optical Rotation Analysis

Optical rotation analysis is a critical technique for controlling the stereochemical purity of (-)-Hydroxycitric acid lactone. Hydroxycitric acid possesses two chiral centers, leading to the existence of four possible stereoisomers: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid. wikipedia.org The naturally occurring and biologically active form is the (-)-hydroxycitric acid isomer. wikipedia.orgnih.gov

The synthesis of (-)-Hydroxycitric acid lactone must be carefully controlled to ensure the desired stereoisomer is produced. Optical rotation measures the angle to which a compound rotates plane-polarized light. The specific rotation is a characteristic property of a chiral compound. For (-)-Hydroxycitric acid lactone, a negative specific rotation value confirms the presence of the desired levorotatory isomer.

Chiral HPLC can also be employed to separate and quantify the different enantiomers and diastereomers. science.gov This technique uses a chiral stationary phase that interacts differently with each stereoisomer, allowing for their separation and individual quantification. This provides a more detailed assessment of optical purity than polarimetry alone, as it can detect the presence of all four possible isomers. The combination of HPLC for chemical purity and optical rotation or chiral HPLC for stereochemical purity provides a comprehensive quality control strategy for synthetic preparations of (-)-Hydroxycitric acid lactone.

Analytical Chemistry Methodologies for Hydroxycitric Acid Lactone Quantification and Characterization

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and analysis of HCA and its lactone. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as separating the acid from its lactone or quantifying total HCA content.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of (-)-hydroxycitric acid and its lactone. nih.govresearchgate.net It offers a robust and reliable method for quantifying these compounds in various samples, including raw plant materials and commercial extracts. nih.govijpsonline.comijpsr.com The versatility of HPLC allows for the use of different columns and mobile phases to achieve optimal separation and detection.

Several studies have demonstrated the successful use of HPLC for the determination of HCA in Garcinia species. For instance, a simple and accurate HPLC method has been developed for the validation of HCA in Garcinia indica. ijsdr.org This method is considered an excellent alternative to titration and gas chromatography for estimating HCA in dilute extracts. ijsdr.org The mean recovery of HCA from Garcinia cambogia extracts using HPLC has been reported to be in the range of 98.4–100.5%, with coefficients of variation between 0.25% and 0.63%, indicating high accuracy and precision. nih.gov

The following table summarizes the findings of a study that quantified HCA and its lactone in various Garcinia species using HPLC:

| Species | HCA (mg/g) | HCA Lactone (mg/g) |

| G. lancifolia | 539.13 | - |

| G. cuspida | - | - |

| G. pedunculata | - | - |

| G. kydia | - | - |

| G. morella | - | - |

| G. cowa | - | - |

| G. sopsopia | - | - |

| G. xanthochymus | - | - |

Data from a comparative study on eight Garcinia species. adtu.in Note: The original source did not provide specific values for all species in the abstract.

UV detection is a common method used in conjunction with HPLC for the quantification of HCA and its lactone. The detection is typically performed at wavelengths between 200 and 220 nm. researchgate.net For instance, a detection wavelength of 210 nm has been successfully used to quantify HCA in Garcinia lanceaefolia and other Garcinia species. ijpsr.comadtu.in In one study, the best baseline separation for HCA lactone was achieved at 220 nm. upm.edu.my The choice of wavelength is critical for achieving adequate absorption and sensitivity for the target compounds. upm.edu.my

A significant challenge in the HPLC analysis of HCA is achieving a clear separation between the acid and its lactone form. researchgate.net The small size and polar nature of the HCA molecule can lead to poor retention in reversed-phase liquid chromatography (RPLC), resulting in inadequate resolution from other organic acids and the lactone. researchgate.net The interconversion between the two forms, particularly in aqueous or acidic conditions, further complicates the analysis. ijsdr.org As HCA is an alpha, beta dihydroxy acid, it readily converts to its lactone, which will produce a separate peak in the HPLC chromatogram. ijpsonline.com This necessitates careful method development to ensure that the two forms can be accurately and independently quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of HCA and its lactone. nih.govresearchgate.net It offers high sensitivity and specificity, allowing for the identification and quantification of these compounds even at low concentrations.

A key consideration when using GC-MS for the analysis of HCA is the need for derivatization. nih.govresearchgate.net HCA and its lactone are non-volatile compounds, which means they cannot be directly analyzed by GC. colostate.edu Therefore, a chemical modification step, known as derivatization, is required to convert them into more volatile forms suitable for GC analysis. colostate.edunih.gov

A common derivatization agent used for HCA is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS). nih.govresearchgate.net This process replaces the active hydrogen atoms in the HCA molecule with trimethylsilyl (B98337) (TMS) groups, increasing its volatility. colostate.edu While effective, the derivatization step adds complexity to the analytical procedure and can be a source of variability if not carefully controlled. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have emerged as highly sensitive and selective methods for the quantification of HCA. nih.govijpsonline.comnih.govresearchgate.net These techniques combine the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

LC-MS/MS methods have been developed and validated for the quantification of HCA in various biological matrices, including rodent plasma and fetuses. nih.gov These methods often involve a simple sample clean-up step, such as ultrafiltration or protein precipitation, followed by LC-MS/MS analysis. nih.gov UPLC-MS/MS offers the advantage of faster analysis times, with some methods achieving chromatographic runs as short as one minute per sample. researchgate.netnih.gov

The following table summarizes the validation parameters of a UPLC-MS/MS method for HCA quantification in human plasma:

| Parameter | Result |

| Linearity Range | 0.05-10 µg/mL |

| Correlation Coefficient (r) | > 0.99 |

| Intra-assay Precision (CV%) | 5.02 - 12.01% |

| Inter-assay Precision (CV%) | 5.02 - 12.01% |

| Intra-assay Accuracy (RE%) | 0.29 - 9.20% |

| Inter-assay Accuracy (RE%) | 0.29 - 9.20% |

Data from a study validating a UPLC-MS/MS method for HCA in human plasma. nih.gov

These advanced techniques have proven to be highly efficient for pharmacokinetic studies involving a large number of samples. nih.govnih.gov

Application in Metabolite Profiling

Metabolomics, a comprehensive analytical approach, has been utilized to investigate the metabolic profiles in biological systems following the administration of hydroxycitric acid (HCA), which exists in equilibrium with its lactone form. This technique provides a powerful lens to understand the compound's physiological effects by identifying and quantifying a wide range of endogenous small molecules.

Detailed Research Findings:

In studies using rat models, the administration of HCA was found to significantly alter the urinary metabolic profile. nih.gov A metabolomics-based approach using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) identified 24 potential metabolite biomarkers that were reversed by HCA treatment in a model of calcium oxalate-induced kidney injury. nih.gov This suggests that the effects of HCA are linked to the modulation of specific metabolic pathways.

The primary metabolic pathways identified as being significantly impacted by HCA administration include:

Glycine, serine, and threonine metabolism nih.gov

Phenylalanine metabolism nih.gov

Tricarboxylic acid (TCA) cycle nih.gov

Taurine and hypotaurine (B1206854) metabolism nih.gov

Tryptophan metabolism nih.gov

For quantitative analysis in biological fluids, a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to measure HCA in rodent plasma and fetal homogenate. nih.govnih.gov This method involves sample cleanup via ultrafiltration followed by LC-MS/MS analysis. nih.gov The validation of such methods is critical for pharmacokinetic and metabolic studies, ensuring accuracy and precision. The established limits of quantification (LOQ) and detection (LOD) demonstrate the sensitivity required for metabolite profiling. nih.govnih.gov

Table 1: LC-MS/MS Method Validation for HCA Quantification in Rodent Plasma

| Parameter | Value |

|---|---|

| Quantitation Range | 20-800 ng/mL |

| Limit of Quantitation (LOQ) | 20.0 ng/mL |

| Limit of Detection (LOD) | 3.9 ng/mL |

| Accuracy (Relative Error, RE) | ≤ ± 7.5% |

| Precision (Relative Standard Deviation, RSD) | ≤ 9.5% |

Electrophoretic Methods

Electrophoretic techniques, particularly Capillary Zone Electrophoresis (CZE), have emerged as powerful tools for the analysis of (-)-Hydroxycitric acid lactone and its related organic acids.

Capillary Zone Electrophoresis (CZE)

CZE has been successfully developed for the quantitative determination of both hydroxycitric acid and its lactone. researchgate.netnih.gov This method offers several advantages, including simple sample preparation, rapid analysis times often under five minutes, and high accuracy and precision. researchgate.net The separation principle of CZE is based on the differential migration of charged analytes in an electric field within a narrow-bore capillary, allowing for efficient separation of structurally similar compounds.

A key feature of established CZE methods for HCA and its lactone is the use of direct ultraviolet (UV) detection. nih.govcabidigitallibrary.org Unlike indirect detection where a UV-absorbing component is added to the buffer, direct detection measures the inherent absorbance of the analytes themselves. nih.gov For organic acids like HCA, detection is typically performed at a low wavelength, such as 210 nm. adtu.in This approach simplifies the buffer system and provides sensitive and direct quantification of the target compounds. nih.gov

Achieving baseline resolution is critical for accurate quantification, ensuring that the analytical signal for each compound is free from interference from others. In the context of HCA analysis, this means completely separating the acid form from its lactone, as well as from other organic acids that may be present in the sample, such as citric acid. researchgate.netnih.gov

Research has shown that by optimizing buffer conditions—including type, concentration, and pH—baseline resolution can be achieved. For instance, using a 50 mM sodium phosphate (B84403) buffer at pH 7 resulted in a resolution (Rs) value greater than 3.0 for all selected organic acids. nih.govcabidigitallibrary.org Another study achieved a baseline resolution (Rs > 1.5) using a pH 9.2 buffer containing sodium borate, sodium dihydrogen phosphate, and tetradecyltrimethyl ammonium (B1175870) bromide. researchgate.netnih.gov This level of separation is essential for the reliable quantitative analysis of HCA and its lactone in complex matrices like plant extracts. researchgate.netnih.gov

Table 2: Optimized CZE Conditions for HCA and HCA Lactone Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Buffer System | 50 mM Sodium Phosphate | 30 mM Na₂B₄O₇, 90 mM NaH₂PO₄, 0.5 mM TTAB* |

| pH | 7.0 | 9.2 |

| Detection | Direct UV | Direct UV |

| Resolution (Rs) | > 3.0 | > 1.5 |

| Analysis Time | Not specified | < 5 min |

| Application | Garcinia cambogia, Hibiscus sabdariffa | Garcinia atroviridis |

Data sourced from references researchgate.netnih.govnih.govcabidigitallibrary.org. TTAB: Tetradecyltrimethyl ammonium bromide.

Spectroscopic Characterization (beyond basic identification)

Beyond chromatographic and electrophoretic methods, spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), provide profound structural and quantitative information about (-)-Hydroxycitric acid lactone.

Nuclear Magnetic Resonance (NMR) for Authentication and Quantification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been established as a robust and reliable method for both the authentication and quantification of (-)-hydroxycitric acid and its lactone. researchgate.net This technique is particularly valuable because it does not require chromatographic separation and can provide a direct, quantitative measure of multiple compounds in a complex mixture simultaneously, based on the integration of specific proton signals relative to an internal standard. researchgate.netresearchgate.net

For quantification, a known amount of an internal standard, such as maleic acid, is added to the sample. researchgate.net The concentration of the analyte is then calculated by comparing the integral of its characteristic signals to the integral of the known signal from the internal standard. This approach has been successfully applied to quantify HCA and its lactone in the fruit rinds of Garcinia species and in commercial food supplements. researchgate.net

The ¹H NMR spectrum provides a unique fingerprint for each molecule. For (-)-hydroxycitric acid lactone, characteristic signals can be unambiguously assigned. researchgate.net

Table 3: ¹H NMR Chemical Shifts for (-)-Hydroxycitric Acid Lactone and Related Compounds in D₂O

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity (J Hz) |

|---|---|---|---|

| (-)-Hydroxycitric acid lactone (2) | H-4 | 2.92 | d (18.0) |

| H-4 | 3.29 | d (18.0) | |

| H-2 | 5.00 | s | |

| (-)-Hydroxycitric acid (1) | H-1 | 3.07 | d (16.6) |

| H-1 | 3.16 | d (16.6) | |

| H-3 | 4.45 | s | |

| Maleic acid (3) (Internal Standard) | vicinal protons | 6.37 | s |

Data sourced from reference researchgate.net. d: doublet, s: singlet.

This NMR-based method serves as an effective regulatory tool for the quality control of raw herbal materials and finished products, ensuring their authenticity and the accurate content of the active compounds. researchgate.net

Phytochemical Analysis Context

In the broader context of analyzing extracts containing (-)-hydroxycitric acid lactone, a comprehensive phytochemical analysis is often conducted. This extends beyond the quantification of the primary compound to characterize the entire chemical profile of the extract. Such an approach is crucial because the biological activity and stability of the main compound can be influenced by the presence of other secondary metabolites. Key components of this broader analysis include determining the total content of major phytochemical classes like polyphenols and flavonoids, which are prevalent in the plant sources of (-)-hydroxycitric acid lactone.

Assessment of Total Polyphenolic Content (TPC) and Total Flavonoid Content (TFC) in extracts containing the compound

The most widely used method for determining TPC is the Folin-Ciocalteu assay. This spectrophotometric method relies on the ability of phenolic compounds to reduce the phosphomolybdic-phosphotungstic acid reagent (Folin-Ciocalteu reagent) in an alkaline medium, resulting in a blue-colored complex. The intensity of the color, measured by a spectrophotometer typically at a wavelength of around 765 nm, is directly proportional to the concentration of total polyphenols. The results are commonly expressed as gallic acid equivalents (mg GAE) per gram of the dry weight of the extract.

For the quantification of TFC, the aluminum chloride (AlCl₃) colorimetric method is frequently employed. This technique is based on the principle that aluminum chloride forms stable acid complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. Additionally, it forms labile acid complexes with the ortho-dihydroxyl groups in the A- or B-ring of flavonoids. When measured spectrophotometrically at approximately 510 nm, the absorbance is proportional to the flavonoid content. The TFC is typically expressed as quercetin (B1663063) equivalents (mg QE) or catechin (B1668976) equivalents (mg CE) per gram of dry extract.

Detailed research into various Garcinia species, the primary natural source of hydroxycitric acid and its lactone, has yielded specific data on their TPC and TFC. The choice of extraction solvent and method significantly impacts the yield of these phytochemicals. For instance, studies comparing different solvents on Garcinia cambogia and Garcinia indica have shown that hydroalcoholic solvents often yield higher concentrations of polyphenols and flavonoids compared to pure water or less polar solvents.

Research findings from various studies are summarized in the interactive data table below, illustrating the TPC and TFC values in extracts from different Garcinia species known to contain hydroxycitric acid.

Table 1: Research Findings on TPC and TFC in Garcinia Extracts Users can sort and filter the data by clicking on the column headers.

| Species | Plant Part | Extraction Solvent | TPC (mg GAE/g extract) | TFC (mg CE/g extract) | Reference |

| Garcinia cambogia | Fruit Rind | 50% Ethanol (B145695) | 28.31 ± 0.14 | 19.11 ± 0.09 | |

| Garcinia indica | Fruit Rind | 50% Ethanol | 134.4 ± 1.2 | 45.3 ± 0.8 | |

| Garcinia atroviridis | Fruit | Methanol (B129727) | 9.80 ± 0.01 | 4.30 ± 0.01 | |

| Garcinia pedunculata | Fruit Rind | 70% Methanol | 40.23 | 24.16 | |

| Garcinia cowa | Fruit Rind | Methanol | 171.6 ± 1.9 | 35.8 ± 0.8 |

These analyses are integral to the quality control and standardization of herbal extracts. By quantifying the TPC and TFC, researchers and manufacturers can ensure consistency between different batches and better understand the complex chemical matrix in which (-)-hydroxycitric acid lactone exists.

Molecular Mechanisms and Biochemical Pathways of Action

Primary Enzymatic Inhibition: ATP-Citrate Lyase (ACL)

The principal molecular target of (-)-Hydroxycitric acid lactone is ATP-citrate lyase (ACL). medchemexpress.comtargetmol.commedchemexpress.com This enzyme plays a pivotal role in cellular metabolism, acting as a bridge between carbohydrate and lipid metabolism. nih.govresearchgate.net The lactone is a potent inhibitor of ACL, limiting the availability of essential precursors for fatty acid synthesis. medchemexpress.commedchemexpress.com

Competitive Inhibition Mechanism

(-)-Hydroxycitric acid (HCA), the open form of the lactone, functions as a competitive inhibitor of ATP-citrate lyase. nih.govwikipedia.orgingentaconnect.com This means that HCA directly competes with the enzyme's natural substrate, citrate (B86180), for binding to the active site. ingentaconnect.comnih.gov Due to its structural similarity to citrate, HCA can occupy the binding site on ACL, thereby preventing citrate from binding and undergoing its normal reaction. This competitive interaction is a key aspect of its inhibitory effect. ingentaconnect.com

Role of ACL in Citrate to Acetyl-CoA Conversion

ATP-citrate lyase is responsible for the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction that is dependent on the hydrolysis of ATP. nih.govwikipedia.org This process is a crucial step in making acetyl-CoA available in the cytosol for various biosynthetic pathways. wikipedia.orgaacrjournals.org Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. nih.govnih.govnih.gov By catalyzing this conversion, ACL effectively links the products of carbohydrate metabolism, such as citrate derived from the Krebs cycle, with the pathways of lipid synthesis. nih.govwikipedia.orgaacrjournals.org

Extramitochondrial Location of Enzyme Activity

The activity of ATP-citrate lyase occurs in the cytosol, outside of the mitochondria. nih.govresearchgate.netaacrjournals.org Citrate, which is produced within the mitochondria as part of the citric acid cycle, is transported across the inner mitochondrial membrane into the cytosol. aacrjournals.orgwikipedia.org It is in the cytosol that ACL acts on the citrate, cleaving it to produce acetyl-CoA and oxaloacetate. medchemexpress.comwikipedia.orgfrontiersin.org This extramitochondrial location is significant because it is where the synthesis of fatty acids takes place. aacrjournals.orgwikipedia.org

Impact on Lipid Metabolism Pathways

The inhibition of ATP-citrate lyase by (-)-Hydroxycitric acid lactone has direct consequences for lipid metabolism, most notably by hindering the synthesis of new fatty acids.

Inhibition of Fatty Acid Synthesis (De Novo Lipogenesis)

By blocking the production of cytosolic acetyl-CoA from citrate, (-)-Hydroxycitric acid lactone effectively suppresses de novo lipogenesis, which is the synthesis of fatty acids from non-lipid sources. medchemexpress.comnih.gov With a reduced supply of acetyl-CoA, the primary substrate for fatty acid synthase, the rate of fatty acid production is diminished. aacrjournals.orgnih.gov This inhibitory action has been observed in both laboratory and animal studies. nih.gov

Reduction in Lipogenesis from Carbohydrate-Rich Diets

The impact of (-)-Hydroxycitric acid lactone on lipogenesis is particularly relevant in the context of carbohydrate-rich diets. nih.govnih.gov When carbohydrate intake is high, excess carbohydrates are converted to citrate, which is then channeled into fatty acid synthesis. nih.govaacrjournals.org Research has indicated that under conditions of overfeeding with carbohydrates, treatment with HCA may lead to a reduction in de novo lipogenesis. nih.gov For instance, a study in humans involving a high-carbohydrate diet demonstrated that HCA tended to lower net fat synthesis. nih.gov Similarly, in animal models such as broiler chickens, supplemental (-)-HCA has been shown to inhibit lipogenesis, leading to reduced fat deposition. nih.gov

Table 1: Research Findings on (-)-Hydroxycitric acid lactone and ATP-Citrate Lyase

| Finding | Organism/System | Key Outcome | Reference |

| Competitive Inhibition | Enzyme Assay | (-)-HCA acts as a competitive inhibitor of ATP-citrate lyase with respect to citrate. | wikipedia.orgingentaconnect.com |

| Inhibition of De Novo Lipogenesis | Human | Treatment with HCA during carbohydrate overfeeding may reduce de novo lipogenesis. | nih.gov |

| Reduced Fat Deposition | Broiler Chickens | Supplemental (-)-HCA inhibited lipogenesis and reduced abdominal fat deposition. | nih.gov |

| Suppression of Fatty Acid Synthesis | In vitro / In vivo | (-)-HCA suppresses the de novo synthesis of fatty acids. | nih.gov |

Influence on Carbohydrate Metabolism

Stimulation of Hepatic Gluconeogenesis and Glycogen (B147801) Storage

By inhibiting ATP-citrate lyase, (-)-hydroxycitric acid (HCA) redirects metabolic pathways, leading to an increase in glycogen storage in the liver and other tissues. nih.gov This occurs because the carbon units that would have been used for fat synthesis are instead channeled towards glycogen production. researchgate.net This shift in nutrient partitioning is a key aspect of HCA's influence on carbohydrate metabolism. researchgate.net

Studies in exercised human skeletal muscle have shown that oral HCA supplementation can enhance the rate of glycogen synthesis. nih.govresearchgate.net In one study, the rate of glycogen synthesis was approximately onefold higher with an HCA-containing meal compared to a placebo meal during post-exercise recovery. nih.gov This suggests that HCA can promote the replenishment of muscle glycogen stores after physical activity. nih.govresearchgate.net The proposed mechanism involves redirecting carbohydrates away from fat production and towards glycogen synthesis and storage. researchgate.net

Impact on Liver Glucoreceptors

The influence of (-)-hydroxycitric acid (HCA) on liver glucoreceptors is linked to its effect on hepatic glycogen storage. The increased storage of glycogen in the liver, as a result of HCA's inhibition of ATP-citrate lyase, may act as a signal to the brain. researchgate.net This signaling is thought to be a contributing factor to the observed reduction in food intake and appetite. researchgate.net The liver plays a crucial role in monitoring the body's energy status, and changes in hepatic glycogen levels can influence feeding behavior.

Potential Role in ATP Wasting and Calorie Consumption

The process of gluconeogenesis, which can be stimulated by (-)-hydroxycitric acid (HCA), may contribute to ATP wasting and an increase in calorie consumption. researchgate.net This suggests a potential thermogenic effect of HCA, where energy is dissipated as heat. While the direct impact on ATP wasting is still under investigation, the metabolic shift induced by HCA could lead to increased energy expenditure.

Inhibition of Alpha-Amylase and Alpha-Glucosidase (for specific HCA stereoisomers)

Specific stereoisomers of hydroxycitric acid (HCA) have been shown to inhibit key enzymes involved in carbohydrate digestion. nih.gov The (2S,3R)-HCA stereoisomer, found in Hibiscus subdariffa, is an inhibitor of pancreatic alpha-amylase and intestinal alpha-glucosidase. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable sugars. By inhibiting these enzymes, this particular HCA isomer can lead to a reduction in carbohydrate metabolism. nih.gov It is important to note that this inhibitory action is specific to certain stereoisomers and may not be a property of all forms of HCA.

Other Metabolic and Cellular Effects Investigated

Beyond its primary effects on acetyl-CoA and carbohydrate metabolism, (-)-hydroxycitric acid (HCA) has been investigated for a range of other metabolic and cellular effects.

Lipid Metabolism:

HCA has been shown to suppress fatty acid synthesis and lipogenesis in various in vitro and in vivo models. afboard.comnih.gov

It may also promote lipid oxidation, further contributing to its effects on fat metabolism. nih.gov

In cultured chicken hepatocytes, (-)-HCA was found to decrease lipid droplet accumulation by not only reducing acetyl-CoA supply but also by accelerating energy metabolism. nih.gov

Energy Metabolism:

Studies in chicken hepatocytes have indicated that (-)-HCA can increase glucose consumption and the mitochondrial oxygen consumption rate. nih.gov

It has also been observed to promote the activity of several key enzymes involved in glycolysis and the citric acid cycle, such as glucokinase, phosphofructokinase-1, and pyruvate (B1213749) kinase. nih.gov

Inflammation and Oxidative Stress:

Some research suggests that HCA may have anti-inflammatory and antioxidant properties. nih.govresearchgate.net It has been found to reduce markers of inflammation in various tissues, including the brain, intestines, and kidneys. researchgate.netwjgnet.com

HCA has also been investigated for its potential to alleviate lung ischemia-reperfusion injury by inhibiting oxidative stress. nih.gov

Serotonin (B10506) Levels:

There is evidence to suggest that HCA may increase the release and availability of serotonin in the brain. researchgate.netontosight.ai This could potentially influence appetite and mood. ontosight.ai

Chondrogenic Differentiation:

Recent research has explored the role of HCA in cartilage health, suggesting it may enhance chondrogenic differentiation and cartilage repair by modulating metabolic pathways in chondrogenic cells. nih.gov

Table of Investigated Metabolic and Cellular Effects of (-)-Hydroxycitric Acid Lactone

| Metabolic/Cellular Area | Observed Effect | Key Findings | References |

|---|---|---|---|

| Lipid Metabolism | Suppression of fatty acid synthesis and lipogenesis | Potent inhibitor of ATP-citrate lyase, reducing acetyl-CoA for fat synthesis. | afboard.com, nih.gov |

| Increased lipid oxidation | May enhance the burning of fat for energy. | nih.gov | |

| Reduced lipid droplet accumulation | Decreased acetyl-CoA supply and accelerated energy metabolism in hepatocytes. | nih.gov | |

| Energy Metabolism | Increased glucose consumption | Enhanced uptake and utilization of glucose by cells. | nih.gov |

| Increased mitochondrial oxygen consumption | Suggests an increase in cellular respiration and energy expenditure. | nih.gov | |

| Inflammation | Anti-inflammatory properties | Reduction of inflammatory markers in various tissues. | wjgnet.com, researchgate.net |

| Oxidative Stress | Antioxidant effects | Potential to inhibit oxidative stress in certain conditions. | nih.gov |

| Neurotransmitter Levels | Increased serotonin availability | May influence appetite and mood through effects on this neurotransmitter. | ontosight.ai, researchgate.net |

| Cartilage Health | Enhanced chondrogenic differentiation | Promotes cartilage repair by modulating metabolic pathways. | nih.gov |

Regulation of Lipid Metabolism-Related Gene Expression

(-)-Hydroxycitric acid has been demonstrated to influence the expression of several key genes involved in lipid metabolism. nih.govnih.gov Studies in broiler chickens have shown that dietary supplementation with HCA can lead to significant changes in the mRNA levels of genes that regulate both the synthesis and breakdown of fats. nih.govnih.gov These findings suggest that HCA's impact on fat deposition is at least partially mediated by its ability to control the genetic machinery of lipid metabolism. nih.gov

Decreased Fatty Acid Synthase (FAS) mRNA Levels

Research has shown that supplemental (-)-HCA markedly decreases the mRNA levels of fatty acid synthase (FAS). nih.govresearchgate.net FAS is a crucial enzyme in the de novo synthesis of fatty acids. nih.gov By reducing the expression of the FAS gene, HCA effectively curtails the body's ability to produce new fatty acids, a process central to fat accumulation. nih.govresearchgate.net This inhibitory effect on FAS expression is a cornerstone of HCA's role in inhibiting lipogenesis. nih.gov

Decreased Sterol Regulatory Element Binding Protein-1c (SREBP-1c) mRNA Levels

The expression of Sterol Regulatory Element Binding Protein-1c (SREBP-1c) mRNA is also significantly decreased by the supplementation of (-)-HCA. nih.govresearchgate.net SREBP-1c is a key transcription factor that governs the expression of a suite of genes involved in lipogenesis, including FAS. nih.govnih.gov By downregulating SREBP-1c, HCA exerts a broader influence over the entire lipid synthesis pathway, leading to a coordinated reduction in the machinery required for fat production. nih.gov

Increased Adenosine (B11128) 5′-Monophosphate-Activated Protein Kinaseβ2 (AMPKβ2) mRNA Levels

In contrast to its effects on lipogenic genes, (-)-HCA has been found to significantly increase the mRNA abundance of adenosine 5′-monophosphate-activated protein kinaseβ2 (AMPKβ2). nih.gov AMPK is a master regulator of cellular energy homeostasis, and its activation generally shifts metabolism from anabolic (building up) to catabolic (breaking down) processes. nih.gov An increase in AMPKβ2 expression suggests that HCA promotes a cellular environment that favors energy expenditure and the oxidation of fatty acids, rather than their synthesis and storage. nih.gov

Decreased ATP-Citrate Lyase (ACLY) mRNA Levels

Supplementation with (-)-HCA has been shown to significantly decrease the mRNA level of ATP-citrate lyase (ACLY). nih.govresearchgate.net ACLY is a pivotal enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. medchemexpress.comtargetmol.comnih.gov This acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol. nih.govresearchgate.net By reducing the expression of the ACLY gene, HCA limits the availability of this essential precursor, thereby directly inhibiting lipogenesis. nih.govnih.gov This mechanism is considered a primary mode of action for HCA. wikipedia.orgnih.gov

Table 1: Effect of (-)-Hydroxycitric Acid on Lipid Metabolism-Related Gene Expression in Broiler Chickens

| Gene | Effect of (-)-HCA Supplementation | Function of Gene Product |

| Fatty Acid Synthase (FAS) | Markedly decreased mRNA levels nih.govresearchgate.net | Key enzyme in de novo fatty acid synthesis nih.gov |

| Sterol Regulatory Element Binding Protein-1c (SREBP-1c) | Significantly decreased mRNA levels nih.govresearchgate.net | Transcription factor that regulates lipogenic genes nih.govnih.gov |

| Adenosine 5′-Monophosphate-Activated Protein Kinaseβ2 (AMPKβ2) | Significantly increased mRNA abundance nih.gov | Master regulator of cellular energy homeostasis nih.gov |

| ATP-Citrate Lyase (ACLY) | Significantly decreased mRNA level nih.govresearchgate.net | Catalyzes the formation of acetyl-CoA for fatty acid synthesis medchemexpress.comtargetmol.comnih.gov |

Modulation of Protein Biosynthesis (e.g., via amino acid metabolism regulation)

Beyond its well-documented effects on lipid metabolism, (-)-HCA also appears to modulate protein biosynthesis by influencing the metabolic pathways of amino acids. nih.govcambridge.org Studies in both broiler chickens and male rats have indicated that HCA can promote protein synthesis. nih.govnih.govnih.gov

Effects on Ketogenesis

(-)-Hydroxycitric acid (HCA), which exists in equilibrium with its lactone form, is a potent inhibitor of the enzyme ATP citrate lyase. nih.govmedchemexpress.com This enzyme is crucial for the extramitochondrial cleavage of citrate into acetyl-CoA and oxaloacetate. nih.govwikipedia.org The inhibition of ATP citrate lyase by HCA limits the availability of acetyl-CoA, a primary building block for the synthesis of fatty acids. nih.govmedchemexpress.com

A direct consequence of this enzymatic inhibition is an alteration in metabolic flux. With reduced conversion of citrate to oxaloacetate in the cytosol, there is a potential for oxaloacetate deficiency. uri.edu This deficiency can lead to a redirection of acetyl-CoA away from the citric acid cycle and towards the ketogenic pathway, resulting in an increase in the formation of ketone bodies. uri.edunih.gov

One metabolic modeling study demonstrated that under the influence of HCA, the flux towards ketone formation from acetyl-CoA increased from 0.1 to 0.2. nih.gov This highlights a potential for increased ketogenesis, particularly under lipogenic conditions (a diet high in carbohydrates). nih.govnih.gov Clinical observations have noted that this mechanism could contribute to ketosis. uri.edu Therefore, it is suggested that consumption of HCA should not be paired with a high-fat diet to avoid excessive hepatic ketogenesis. nih.gov

| Mechanism | Enzyme Affected | Metabolic Effect | Research Finding | Source |

|---|---|---|---|---|

| Inhibition of Citrate Cleavage | ATP Citrate Lyase | Reduced availability of oxaloacetate and acetyl-CoA in the cytosol. | HCA is a potent competitive inhibitor of ATP citrate lyase. | nih.govwikipedia.org |

| Metabolic Shunting | N/A (Pathway level) | Shunting of acetyl-CoA from the citric acid cycle to the ketogenic pathway. | Low levels of oxaloacetate can divert acetyl-CoA to ketone body production. | uri.edu |

| Increased Ketone Formation | N/A (Pathway level) | Increased rate of ketogenesis. | Metabolic flux modeling showed ketone formation flux increased from 0.1 to 0.2 with HCA. | nih.gov |

Generation of Reactive Oxygen Species (ROS)

Contrary to inducing oxidative stress, research indicates that (-)-Hydroxycitric acid possesses antioxidant properties and can reduce the generation of Reactive Oxygen Species (ROS). Studies have shown that HCA can ameliorate conditions associated with oxidative stress by bolstering the body's antioxidant defense systems. nih.gov

In a mouse model of multiple sclerosis, an inflammatory condition with an oxidative stress component, HCA treatment was found to decrease serum levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage. nih.gov Concurrently, HCA administration increased the activities of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) reductase. nih.gov

Similarly, in a model of lung ischemia-reperfusion injury, HCA treatment significantly reduced levels of both ROS and MDA. nih.gov In an in vitro component of the same study using Human Umbilical Vein Endothelial Cells (HUVECs), HCA supplementation markedly suppressed the generation of ROS following hypoxia/reoxygenation insult. nih.gov These findings suggest that HCA exerts a protective effect against cellular damage by mitigating oxidative stress rather than promoting ROS generation. nih.govnih.gov

| Model System | Biomarker | Effect of HCA Treatment | Source |

|---|---|---|---|

| Mouse Model of Multiple Sclerosis | Malondialdehyde (MDA) | Decreased serum concentration. | nih.gov |

| Mouse Model of Multiple Sclerosis | Superoxide Dismutase (SOD) | Increased activity. | nih.gov |

| Mouse Model of Multiple Sclerosis | Glutathione Reductase | Increased activity. | nih.gov |

| Mouse Model of Lung Ischemia-Reperfusion | Reactive Oxygen Species (ROS) | Significantly reduced levels. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Reactive Oxygen Species (ROS) | Significantly attenuated ROS levels induced by hypoxia/reoxygenation. | nih.gov |

Effects on Mitochondrial Dehydrogenase Activity

(-)-Hydroxycitric acid has been shown to positively influence mitochondrial function, which is intrinsically linked to the activity of various dehydrogenases within the citric acid cycle and the electron transport chain. Research on mesenchymal stem cells undergoing chondrogenic differentiation revealed that HCA possesses an activity that enhances mitochondrial function. nih.gov

The effects were quantified using a flux analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. While HCA alone did not increase ATP-linked respiration, it significantly increased maximal respiration. nih.gov This suggests an enhancement of the electron transport chain's capacity. Furthermore, analysis of the mitochondrial membrane potential, a state maintained by the proton-pumping activity of respiratory chain complexes (which include dehydrogenases), showed that HCA itself induced mitochondrial activity. nih.gov In another study, HCA supplementation was found to suppress the collapse of mitochondrial membrane potential in endothelial cells under stress, further indicating a protective or enhancing effect on mitochondrial integrity and function. nih.gov

The proposed mechanism involves HCA's ability to reduce cytosolic acetyl-CoA, which in turn diminishes the acetylation of β-catenin, a protein that can have an inhibitory effect on mitochondrial activity. nih.gov By attenuating this inhibition, HCA helps preserve or boost mitochondrial function. nih.gov

| Cell Type | Parameter Measured | Observed Effect of HCA | Source |

|---|---|---|---|

| Mesenchymal Stem Cells (iMSCs) | Maximal Respiration (OCR) | Significant increase. | nih.gov |

| Mesenchymal Stem Cells (iMSCs) | Mitochondrial Activity (TMRE staining) | Induced mitochondrial activity. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Mitochondrial Membrane Potential | Suppressed the collapse of membrane potential after H/R stimulation. | nih.gov |

Induction of Apoptosis/Necrosis in specific cell types

Current research on (-)-Hydroxycitric acid does not support the induction of apoptosis or necrosis. Instead, studies in specific cell types point towards an anti-apoptotic, or protective, role. Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes. nih.gov

In a study involving Human Umbilical Vein Endothelial Cells (HUVECs) subjected to hypoxia/reoxygenation (H/R) stress, a condition that typically induces cell death, HCA treatment demonstrated a protective effect. nih.gov Flow cytometry analysis revealed that H/R stimulation significantly increased the cell death rate in HUVECs. nih.gov However, this effect was attenuated by the administration of HCA in a concentration-dependent manner, indicating that the compound helped prevent cell death in this model. nih.gov

While other, structurally different lactone compounds, such as certain sesquiterpene lactones, have been reported to induce apoptosis in cancer cell lines, this pro-apoptotic activity has not been demonstrated for (-)-Hydroxycitric acid lactone. nih.govresearchgate.net The available evidence suggests that in the context of endothelial cells under oxidative stress, HCA functions to promote cell survival rather than induce cell death. nih.gov

| Cell Type | Condition | Effect of HCA on Cell Death | Finding | Source |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation (H/R) Stress | Inhibition of Apoptosis/Cell Death | HCA treatment attenuated the increase in cell death rate caused by H/R stimulation. | nih.gov |

Preclinical Research Models for Studying Hydroxycitric Acid Lactone Activity

In Vitro Studies

In vitro models are crucial for examining the direct effects of (-)-Hydroxycitric acid lactone at the cellular and enzymatic levels, providing a foundational understanding of its biological activity.

(-)-Hydroxycitric acid is a potent inhibitor of ATP citrate (B86180) lyase, an enzyme that catalyzes the conversion of citrate into acetyl-CoA and oxaloacetate. nih.gov This inhibition is a key step in limiting the availability of acetyl-CoA, a fundamental building block for the synthesis of fatty acids. nih.govmedchemexpress.com In vitro studies have demonstrated that HCA can suppress fatty acid synthesis from various precursors. nih.gov However, some studies have noted that the lactone form of HCA is a less effective inhibitor of the citrate cleavage enzyme compared to the open-chain form. nih.gov Research has also shown that while HCA inhibits ATP citrate lyase by competing with citrate, it may also allosterically activate acetyl-CoA carboxylase (ACC), another enzyme in the fatty acid synthesis pathway. nih.gov

Lipogenesis, the metabolic process of converting carbohydrates into fatty acids, is a key area of study for (-)-Hydroxycitric acid. nih.gov In vitro research has confirmed that by inhibiting ATP citrate lyase, HCA effectively reduces lipogenesis. nih.gov This action prevents the conversion of excess carbohydrates into stored fat. nih.gov The inhibition of this pathway is a primary focus of research into the metabolic effects of HCA. nih.gov

In Vivo Animal Studies (Excluding Human Clinical Trials)

In vivo animal models, particularly rodent models, are essential for understanding the systemic effects of (-)-Hydroxycitric acid lactone on complex physiological processes such as appetite, weight management, and metabolism.

Rats and mice are commonly used to study diet-induced obesity and the effects of compounds like HCA. eptrading.co.jp Strains such as Sprague-Dawley and Wistar rats are often selected as they readily gain weight on high-fat diets. eptrading.co.jp

High-fat diet (HFD) models are a standard method for inducing obesity in rodents to study the efficacy of anti-obesity compounds. eptrading.co.jp In these models, animals are fed diets with a high percentage of calories from fat, which leads to weight gain and associated metabolic changes. eptrading.co.jp Studies have utilized HFDs to investigate the effects of HCA on body weight and lipid profiles. For instance, one study compared the effects of HCA in rats fed either a high-carbohydrate or a high-fat diet. koreascience.krkoreascience.kr The results indicated that HCA was more effective at reducing energy intake and body weight gain in the high-carbohydrate diet group. koreascience.krkoreascience.kr Another study in obesity-prone C57BL/6J mice fed a high-fat diet (45 kcal% fat) investigated the long-term effects of Garcinia Cambogia extract. researchgate.net

Extensive animal studies have shown that (-)-HCA can suppress food intake and lead to weight loss. nih.gov In male rats that had undergone a period of restrictive feeding, HCA supplementation reduced body weight regain with various diets, except for a standard chow diet. nih.gov The suppressive effect on food intake was particularly notable with a high-glucose and high-fat diet. nih.gov Furthermore, HCA has been observed to reduce the feed conversion efficiency, suggesting an increase in energy expenditure. nih.gov Other studies in rats have demonstrated that HCA can temporarily reduce food intake, with a pronounced suppression observed in rats fed a high-glucose diet supplemented with fat. nih.gov The compound has also been shown to increase the release of serotonin (B10506) in the rat brain cortex, a neurotransmitter involved in regulating eating behavior, which may contribute to its appetite-suppressing effects. researchgate.net

Interactive Data Table: Effects of HCA on Food Intake in Rats

The following table summarizes the effects of different preparations of (-)-Hydroxycitric acid on cumulative food intake in rats after a single administration.

| HCA Preparation | Dose | Effect on Food Intake |

| Regulator | 310 mg/kg | Significantly reduced |

| Citrin K | 600 mg/kg | Significantly reduced |

| CitriMax | 500 mg/kg | Tended to decrease, significant at 2 hours |

| Regulator | 155 mg/kg | No effect |

| Citrin K | 300 mg/kg | No effect |

| CitriMax | 250 mg/kg | Reduced only at 2 hours |

Data sourced from a study comparing three different HCA preparations. nih.gov

Rodent Models (e.g., rats, mice)

Impact on Serum and Hepatic Lipid Parameters (e.g., triglycerides, LDL-C)